
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt has several scientific research applications, including:
Biology: It can be used in studies to understand the biological activity and metabolism of Sitagliptin.
Medicine: It is relevant in the development and testing of new DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
Industry: It is used in quality control and assurance processes during the production of Sitagliptin.
Mecanismo De Acción
As an impurity of Sitagliptin, 4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt likely shares a similar mechanism of action. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretin hormones. These hormones help to regulate blood glucose levels by increasing insulin release and decreasing glucagon levels.
Comparación Con Compuestos Similares
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is similar to other impurities and analogs of Sitagliptin. Some similar compounds include:
Sitagliptin: The parent compound, which is a DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Other Sitagliptin Impurities: Various impurities that may be formed during the synthesis and production of Sitagliptin.
The uniqueness of this compound lies in its specific structural modifications, which can affect its chemical and biological properties.
Propiedades
Fórmula molecular |
C15H18ClF2N5O |
|---|---|
Peso molecular |
357.78 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17F2N5O.ClH/c16-11-1-2-13(17)10(5-11)6-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21;/h1-2,5,9,12H,3-4,6-8,18H2;1H/t12-;/m1./s1 |
Clave InChI |
PLBASHXWZNZIGP-UTONKHPSSA-N |
SMILES isomérico |
C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.Cl |
SMILES canónico |
C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


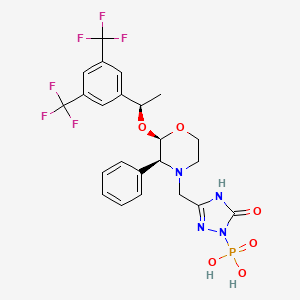
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
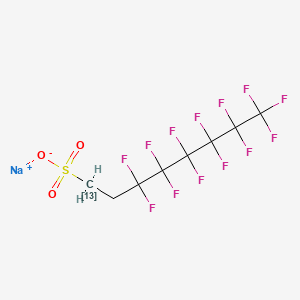
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)


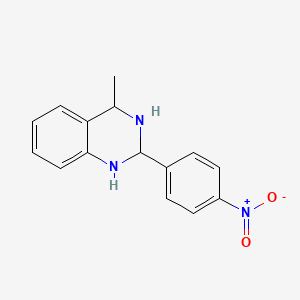
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
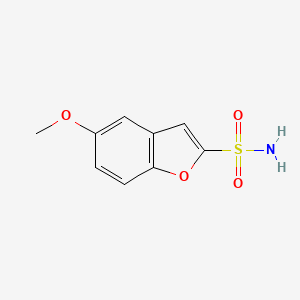
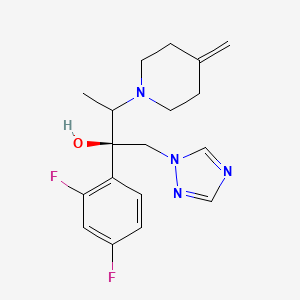
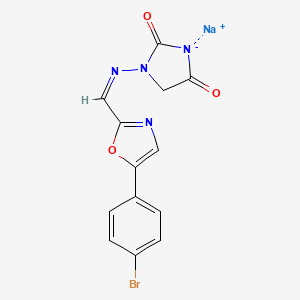

![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
